Methyl 3-((2-chloro-5-nitrophenyl)carbonylamino)-5-(methoxycarbonyl)benzoate
Description
Methyl 3-((2-chloro-5-nitrophenyl)carbonylamino)-5-(methoxycarbonyl)benzoate is a structurally complex aromatic ester featuring multiple functional groups. Its core structure includes a benzoate backbone with a methoxycarbonyl substituent at position 5 and a 2-chloro-5-nitrophenyl group attached via a carbonylamino linkage at position 2. While direct synthesis details for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest that its preparation likely involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aminobenzoate esters under catalytic or thermal conditions .
Properties
IUPAC Name |
dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O7/c1-26-16(22)9-5-10(17(23)27-2)7-11(6-9)19-15(21)13-8-12(20(24)25)3-4-14(13)18/h3-8H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUQKBLZTCONQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((2-chloro-5-nitrophenyl)carbonylamino)-5-(methoxycarbonyl)benzoate, with the CAS Number 328258-97-5, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and efficacy in various biological systems.
- Molecular Formula : C17H13ClN2O7
- Molecular Weight : 392.7473 g/mol
- Structural Features : The compound features a chloro-nitrophenyl moiety and methoxycarbonyl groups that contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for cytotoxicity against various cancer cell lines, demonstrating significant activity.
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Cytotoxicity Assessment :
- The compound was tested against several human cancer cell lines, including neuroblastoma and glioblastoma.
- In vitro assays revealed that it exhibited potent cytotoxic effects, with lethal concentrations (LC50) significantly lower than those of existing chemotherapeutics.
- For instance, in U87 glioblastoma cells, the LC50 was determined to be approximately 200 nM, indicating high sensitivity of these cells to the compound's effects .
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Mechanism of Action :
- The mechanism involves inducing mitotic arrest and apoptosis in cancer cells. Studies indicated that treatment with the compound led to increased expression of phosphorylated histone H3, a marker associated with mitotic arrest.
- Flow cytometry analyses showed a significant increase in cell diameter and nuclear condensation in treated cells, supporting the induction of apoptosis .
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit other biological activities:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of both chloro and nitro groups suggests potential for further derivatization to enhance biological activity or selectivity.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
- Study on Glioblastoma Treatment :
- Combination Therapies :
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on analogous compounds. †Estimated using substituent contributions.
Challenges and Limitations
- Stability Issues: Nitro groups in the target compound may render it sensitive to reduction under catalytic hydrogenation conditions, unlike Methyl 4-amino-3-methoxy-5-nitrobenzoate, which is stabilized by electron-donating substituents .
Q & A
How can the synthesis of methyl 3-((2-chloro-5-nitrophenyl)carbonylamino)-5-(methoxycarbonyl)benzoate be optimized to improve yield and purity?
Answer:
Synthesis optimization requires careful control of reaction parameters. For example, coupling reactions using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent (as in ) should be conducted under inert nitrogen atmospheres to prevent hydrolysis. Solvent selection (e.g., THF/methanol mixtures) and stoichiometric ratios (e.g., 1.2 equivalents of amine nucleophile) are critical. Post-synthesis purification via silica gel chromatography or preparative HPLC can isolate the target compound from by-products like unreacted starting materials or hydrolysis derivatives. Monitoring reaction progress with TLC (Rf tracking) and optimizing reaction time (e.g., 12–24 hours) can further enhance yields .
What advanced techniques are recommended for structural characterization of this compound, particularly to resolve ambiguities in complex NMR spectra?
Answer:
For unambiguous structural confirmation:
- 1H/13C NMR : Assign splitting patterns using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region (e.g., distinguishing methoxycarbonyl and nitro-substituted phenyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₄ClN₃O₇) with <2 ppm error.
- X-ray Crystallography : Use SHELXL ( ) to solve crystal structures, especially if the compound crystallizes in a stable polymorph. This resolves ambiguities in connectivity and stereochemistry .
How do the electron-withdrawing substituents (nitro, chloro) influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Answer:
The 2-chloro-5-nitrophenyl group activates the carbonyl toward nucleophilic attack due to its electron-withdrawing nature, which polarizes the carbonyl bond. However, steric hindrance from the ortho-chloro substituent may reduce reactivity. Methoxycarbonyl groups at the 5-position of the benzoate ester can further stabilize intermediates via resonance. Experimental validation (e.g., kinetic studies under varying pH/temperature) is recommended to quantify these effects .
What methodologies are suitable for analyzing the solid-state packing and intermolecular interactions of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL ( ) to model hydrogen bonding (e.g., N–H···O=C interactions) and π-π stacking between aromatic rings.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl···O interactions contributing 10–15% of surface contacts).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and correlate with packing density .
How can computational methods (e.g., DFT) be applied to predict reaction pathways and intermediates during synthesis?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Transition states for amide bond formation, identifying energy barriers.
- Charge distribution in intermediates (e.g., tetrahedral intermediates during BOP-mediated coupling).
- Solvent effects (via implicit solvation models like PCM) to predict reaction feasibility in THF vs. DMF .
What strategies are effective in identifying and mitigating side products during synthesis?
Answer:
- LC-MS Monitoring : Detect by-products early (e.g., over-hydrolysis of esters to carboxylic acids).
- pH Control : Maintain mildly basic conditions (pH 8–9) during coupling to minimize ester hydrolysis.
- By-Product Recycling : Isolate and repurpose intermediates (e.g., 3-[(methylamino)carbonyl]-5-[methyl(methylsulfonyl)amino]benzoic acid from ) for parallel syntheses .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Answer:
- Pharmacophore Modeling : Map the nitro group as a hydrogen bond acceptor and the chloro substituent as a hydrophobic anchor.
- Enzyme Assays : Test inhibition against targets like β-secretase () or kinases.
- Analog Synthesis : Replace the nitro group with cyano or trifluoromethyl to assess electronic effects on binding .
What challenges arise in interpreting splitting patterns in the 1H NMR spectrum due to the compound’s complex substitution pattern?
Answer:
The proximity of the chloro and nitro groups can deshield neighboring protons, causing unexpected splitting. For example:
- The amide N–H proton may appear as a broad singlet (δ 10–11 ppm) due to slow exchange.
- Aromatic protons adjacent to nitro groups may split into doublets (J = 8–10 Hz) from coupling with ortho substituents. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to resolve overlapping signals .
How can crystallographic disorder in the methoxycarbonyl group be modeled and refined?
Answer:
In SHELXL ( ), split the disordered atoms into two positions (PART 1/2) and apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths/angles. Refine occupancy factors to match electron density (e.g., 60:40 ratio). Validate using R-factor convergence (<5%) and difference density maps .
What analytical approaches are recommended for assessing the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Photostability Testing : Expose to UV light (ICH Q1B guidelines) to detect nitro group reduction.
- Mass Spectrometry : Identify degradation products (e.g., demethylation of methoxycarbonyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
